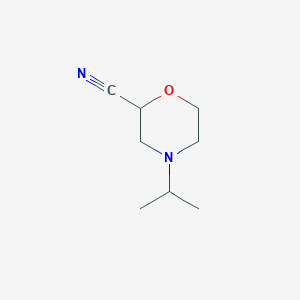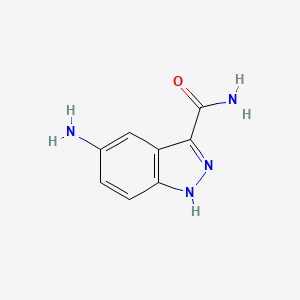
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one
Vue d'ensemble
Description
“1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for their antimicrobial activity against bacteria and fungal species . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was synthesized and evaluated for their antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative and its functional groups .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- A study by Ganesan et al. (2013) explores the crystal structure of a compound closely related to 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one, highlighting its distorted boat conformation and the interactions forming zigzag chains in the crystal structure (Ganesan, S., Sugumar, P., Ananthan, S., & Ponnuswamy, M. N., 2013).
Synthesis and Biological Activities
- Abdel‐Aziz et al. (2009) reported the synthesis of various piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives, demonstrating their potential in pharmacological applications (Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M., 2009).
- Mojallal-Tabatabaei et al. (2019) synthesized a series of 1,3,4-thiadiazole derivatives, including this compound, with notable leishmanicidal activity, particularly against Leishmania major (Mojallal-Tabatabaei, Z., Foroumadi, P., Toolabi, M., Goli, F., Moghimi, S., Kaboudanian‐Ardestani, S., & Foroumadi, A., 2019).
Structural Analysis and Synthesis Techniques
- Peet and Sunder (1975) explored methods for preparing 1,2,3-thiadiazoles, providing insights into the synthesis techniques relevant to compounds like this compound (Peet, N., & Sunder, S., 1975).
- Ismailova et al. (2014) synthesized a compound structurally related to this compound, providing valuable information on molecular conformation and hydrogen bonding (Ismailova, D., Okmanov, R., Ziyaev, A., Shakhidoyatov, K. M., & Tashkhodjaev, B., 2014).
Applications in Anticancer Research
- Abdel-Rahman (2006) describes the synthesis of 1,3,4-thiadiazole derivatives with a focus on their anticancer activity, an area potentially relevant to the study of this compound (Abdel-Rahman, T., 2006).
Synthesis for Antimicrobial and Antiviral Research
- Khalid et al. (2016) and Rashdan et al. (2021) focused on synthesizing derivatives for biological evaluation, including antimicrobial and antiviral activities, which are significant areas for the application of this compound (Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Hussain, R., Malik, A., Ashraf, M., & Fatmi, M. Q., 2016); (Rashdan, H. R. M., Abdelmonsef, A. H., Abou-Krisha, M., & Yousef, T., 2021).
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have shown potential in disrupting processes related to dna replication . This suggests that 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one may interact with enzymes or proteins involved in DNA replication.
Mode of Action
It is suggested that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication , it can be inferred that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
It is known that the sulfur atom in the thiadiazole system has good liposolubility , which can positively affect the biological activity and pharmacokinetic properties of thiadiazole-containing compounds .
Result of Action
Given its potential to disrupt dna replication , it can be inferred that the compound may inhibit cell division and growth, potentially leading to cell death.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6-9-10-8(13-6)11-4-2-7(12)3-5-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBQUYBMLXRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461705-50-9 | |
| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)


![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)






